2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol
Description
Properties
IUPAC Name |
2,4-ditert-butyl-6-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,16-17H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMFJJFKLDMVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335587 | |
| Record name | 2,4-tert-butyl-6-hydroxym ethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16373-02-7 | |
| Record name | 2,4-tert-butyl-6-hydroxym ethyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of tert-butylphenol intermediates, which are then further alkylated to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
Compound I acts as a polydentate ligand, primarily through its alcoholic oxygen (O2) and phenolic oxygen (O1). Key interactions include:
Mechanistic Insight : The alcoholic oxygen’s lone pairs enable coordination to Lewis acidic metals, while steric bulk from tert-butyl groups restricts geometry, favoring monodentate or bridging modes.
Etherification Reactions
The hydroxymethyl group (-CH<sub>2</sub>OH) undergoes nucleophilic substitution or condensation to form ethers:
Notable Example :
-
WUZJAE : A macrocyclic ether where I ’s hydroxymethyl group links to a crown ether framework, enhancing solubility in nonpolar media .
Intramolecular Hydrogen Bonding and Conformational Effects
Compound I exhibits an intramolecular O1–H⋯O2 hydrogen bond, forming a six-membered S(6) ring with a half-chair conformation. This interaction:
-
Reduces phenolic O1 acidity (pKa ~12 vs. ~10 for unsubstituted phenol).
-
Stabilizes the planar aromatic ring (bond angles: 116.5–123.9°) and influences reactivity by shielding O1 from electrophiles .
Comparative Reactivity of Functional Groups
Thermal and Oxidative Stability
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₅H₂₄O₂
- Molecular Weight: Approximately 236.35 g/mol
- Structure: The compound features two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring, contributing to its unique reactivity and stability.
Antioxidant Agent
One of the primary applications of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol is as an antioxidant . Its ability to scavenge free radicals makes it valuable in:
- Food Preservation: It prevents oxidative degradation in food products, extending shelf life and maintaining quality.
- Cosmetics: Used in formulations to protect against oxidative stress, thus enhancing product stability and efficacy.
Chemical Intermediary
The compound serves as a crucial building block in organic synthesis:
- Synthesis of Macrocyclic Ligands: It is utilized in the synthesis of macrocyclic ligands that can coordinate with metal ions. This property is important for developing catalysts and materials with specific functionalities .
- Pendent-arm Synthesis: It acts as an intermediary in creating complex organic molecules with specific properties due to its functional groups .
Coordination Chemistry
Research has shown that this compound can coordinate with transition metals through its phenolic oxygen. This ability has implications for:
- Catalysis: Metal complexes formed with this compound can enhance catalytic processes.
- Materials Science: The stability of these complexes makes them suitable for various applications in materials development.
Biological Activities
The compound exhibits biological activities linked to its antioxidant properties:
- Cellular Protection: Studies indicate that it may protect cells from oxidative stress and inflammation. This makes it a candidate for research into therapeutic applications.
Case Studies
-
Antioxidant Efficacy in Food Products:
- A study demonstrated that incorporating this compound into food formulations significantly reduced lipid peroxidation, thereby improving shelf life.
- Coordination Complexes:
-
Biological Research:
- Investigations into the cellular effects of this compound showed promising results in mitigating oxidative stress in cellular models, suggesting possible therapeutic uses.
Mechanism of Action
The antioxidant properties of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl group, thereby neutralizing free radicals. This action helps in preventing oxidative damage to various substrates, including polymers and biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity at the 6-Position
The 6-position substituent critically influences physicochemical properties and applications. Key analogs include:
Physicochemical and Functional Comparisons
Steric and Electronic Effects
- Hydroxymethyl Group: Introduces moderate steric bulk and hydrogen-bonding capacity. The -CH$_2$OH group enhances solubility in polar solvents compared to nonpolar tert-butyl groups. Its electron-donating nature may stabilize phenolic radicals in antioxidant mechanisms .
- Benzotriazolyl (UV-327) : The bulky 5-chlorobenzotriazole substituent increases molecular weight (357.88 g/mol) and UV absorption efficiency. However, it contributes to environmental persistence (vPvB classification) due to resistance to degradation .
- Pyridinyl (PhOH-py) : The aromatic pyridine ring facilitates π-π interactions and proton-coupled electron transfer, as observed in photoinduced studies .
- Phosphaenyl : Phosphine-based substituents enable coordination with transition metals, critical in catalytic systems for polymer synthesis .
Antioxidant Activity
- Hydroxymethyl Derivative: Single phenolic hydroxyl limits radical scavenging compared to bisphenol analogs (e.g., 2,2′-methylenebis(6-tert-butyl-4-methylphenol)), which feature dual reactive sites .
- Benzotriazolyl (UV-327) : Primarily functions as a UV stabilizer rather than an antioxidant due to its light-absorbing chromophore .
Environmental Impact
- In contrast, the hydroxymethyl derivative’s environmental fate remains less studied but may exhibit lower persistence due to the hydrophilic -CH$_2$OH group.
Biological Activity
2,4-Di-tert-butyl-6-(hydroxymethyl)phenol, also known as 2,4-DTBP, is an organic compound characterized by its phenolic structure, which includes two tert-butyl groups and a hydroxymethyl group attached to a benzene ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of approximately 236.35 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential applications in medicinal chemistry.
Antioxidant Properties
2,4-DTBP exhibits significant antioxidant activity, which is essential for protecting biological systems from oxidative stress. The compound functions similarly to other well-known phenolic antioxidants such as butylated hydroxytoluene (BHT). Its ability to scavenge free radicals helps prevent cellular damage and inflammation, making it relevant in studies focused on oxidative stress mitigation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,4-DTBP. Notably, it has been isolated from the endophytic fungus Daldinia eschscholtzii, where it was shown to inhibit quorum sensing in Pseudomonas aeruginosa, a significant pathogen known for its drug resistance. The compound demonstrated a dose-dependent reduction in virulence factors and biofilm formation associated with this bacterium. Furthermore, it exhibited synergistic effects when combined with antibiotics like ampicillin, suggesting its potential as an anti-virulence agent .
Table: Summary of Antimicrobial Effects
| Microorganism | Effect | Mechanism |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation | Reduces secretion of virulence factors |
| Corynebacterium violaceum | Inhibition of violacein production | Quorum sensing inhibition |
| Fusarium oxysporum | Inhibition of spore and hyphae growth | Disruption of fungal growth |
Anti-inflammatory Activity
The anti-inflammatory effects of 2,4-DTBP have been documented in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophage cell lines at concentrations of 50 and 100 µg/mL. This suggests that 2,4-DTBP could play a role in managing inflammatory diseases .
Cytotoxicity
Research indicates that 2,4-DTBP possesses cytotoxic properties against several cancer cell lines. For instance, it showed an IC50 value of 10 µg/mL against HeLa cells and induced apoptosis in MCF-7 and A431 cell lines at higher concentrations (50 and 100 µg/mL). These findings highlight its potential as an anticancer agent .
Table: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HeLa | 10 | Cytotoxicity |
| MCF-7 | 50-100 | Induction of apoptosis |
| A431 | 50-100 | Induction of apoptosis |
Insecticidal and Nematicidal Activities
2,4-DTBP also demonstrates insecticidal and nematicidal activities. It has shown effectiveness against the spider mite Tetranychus cinnabarinus, with LC50 values indicating significant adulticidal, larvicidal, and ovicidal effects. Additionally, it exhibited nematicidal activity against Caenorhabditis elegans, further expanding its potential applications in agricultural pest management .
The biological activities of 2,4-DTBP can be attributed to its structural features that facilitate interactions with various biological targets. The phenolic hydroxyl group plays a crucial role in scavenging free radicals and forming coordination complexes with metal ions. This enhances its stability and reactivity in biological systems .
Study on Quorum Sensing Inhibition
In a pivotal study published in Frontiers in Microbiology, researchers isolated 2,4-DTBP from Daldinia eschscholtzii and investigated its effects on Pseudomonas aeruginosa. The study demonstrated that treatment with 2,4-DTBP significantly reduced the expression of quorum sensing-related genes (lasI, lasR, rhlI, rhlR) and inhibited biofilm formation. These findings suggest that 2,4-DTBP could be developed as a novel therapeutic agent for combating antibiotic-resistant infections .
Antioxidant Activity Assessment
Another study reviewed the antioxidant capabilities of various phenolic compounds including 2,4-DTBP. It was found that the compound effectively inhibited lipid peroxidation in vitro and demonstrated protective effects against oxidative damage in cellular models. This positions 2,4-DTBP as a promising candidate for further research into its antioxidant applications .
Q & A
Q. What are the standard synthetic routes for 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol?
The synthesis typically involves alkylation of phenolic precursors. For example, 2,6-dimethylphenol can react with tert-butyl chloride under basic conditions (e.g., NaOH) under reflux, followed by hydroxymethylation using formaldehyde. Purification is achieved via recrystallization or distillation . Industrial-scale synthesis employs continuous flow reactors for consistent yields .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy : UV-Vis spectroscopy (absorption maxima ~325 nm) and NMR (to confirm substitution patterns and hydroxyl group presence) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL for structural determination. Programs like ORTEP-III visualize molecular geometry and thermal ellipsoids .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Semi-empirical (PM6) and density functional theory (DFT) methods calculate electronic transitions, HOMO-LUMO gaps, and charge distribution. For example:
Q. How to resolve contradictions between computational and experimental UV-Vis data?
Discrepancies arise from method limitations (e.g., PM6 vs. higher-level DFT). Mitigation strategies:
Q. What role do steric effects play in the compound’s reactivity in catalytic applications?
The tert-butyl groups create steric hindrance, influencing regioselectivity in reactions. For example, in yttrium-catalyzed ring-opening polymerization, bulky substituents modulate catalyst activity by limiting substrate access to the metal center .
Methodological Guidance
Q. How to design experiments to study the antioxidant or UV-absorbing mechanisms of this compound?
- Antioxidant Activity : Use radical scavenging assays (DPPH or ABTS) and monitor O-H bond dissociation energies computationally .
- UV Absorption : Compare experimental spectra with computed excited-state transitions. For industrial relevance, assess stability under UV irradiation using accelerated aging tests .
Q. How to optimize synthetic yields and purity for large-scale production?
- Reaction Conditions : Optimize temperature, base concentration, and stoichiometry via Design of Experiments (DoE).
- Purification : Use gradient crystallization with solvents like hexane/ethyl acetate. Monitor purity via HPLC (>95%) .
Data Contradiction Analysis
- Synthesis Byproducts : Alkylation of 2,6-dimethylphenol may yield isomers (e.g., 2,4- vs. 2,6-substitution). Use GC-MS to identify byproducts and adjust reaction kinetics .
- Computational vs. Experimental λ_max : PM6 may overestimate absorption wavelengths vs. TD-DFT. Cross-validate with solvent-effect simulations (e.g., COSMO model) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
